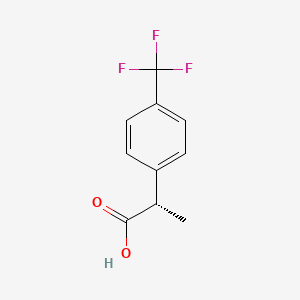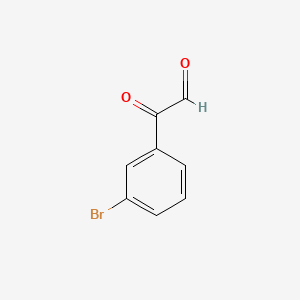
(3-Bromo-phenyl)-oxo-acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Bromo-phenyl)-oxo-acetaldehyde” is a chemical compound with the molecular formula C8H5BrO2 . It is a member of the aldehyde family, which are organic compounds containing a formyl group. This particular compound contains a bromophenyl group, indicating the presence of a phenyl ring with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a bromophenyl group and an oxo group attached to an acetaldehyde group . The average mass of the molecule is 213.028 Da .Physical And Chemical Properties Analysis
Aldehydes and ketones, such as “this compound”, are generally soluble in water, especially those with fewer than four carbon atoms . They are also soluble in organic solvents and are typically less dense than water .Aplicaciones Científicas De Investigación
Synthesis of Aza-Quaternary Carbon Derivatives : This compound can be used as a precursor for the synthesis of some alkaloids, such as hinckdentine A. In a study, 2-(2-bromo-phenyl)-3H-indol-3-one reacted with acetaldehyde to give a related compound, which then served as a precursor for further alkaloid synthesis. This demonstrates its utility in the enantioselective synthesis of complex organic molecules (Liqi Li, Man‐Yi Han, Mingxing Xiao, Zhixiang Xie, 2011).
Synthetic Study of Peptide Aldehyde via Acetal/Thioacetal Transformation : A related compound, (2-bromophenyl)acetaldehyde, has been used in the synthesis of peptide aldehydes. This involves the transformation of acetal/thioacetal structures followed by treatment with N-bromo succinimide. The methodology suggests potential applications in peptide synthesis and modification (H. Konno, Y. Sema, Yoshinori Tokairin, 2015).
Palladium-Catalyzed Vinyl Substitution Reaction : In a study involving the synthesis of conjugated dienals, a related compound, 3-bromopropenal dimethyl acetal, was used. This showcases the use of such compounds in palladium-catalyzed reactions, which are fundamental in organic synthesis (Jongtaik Lee, Jin Il Kim, 1984).
Photocatalytic Oxidation Applications : A study on the complete oxidation of acetaldehyde to CO2 over a Pd/WO(3) photocatalyst under fluorescent- or visible-light irradiation shows the potential application of acetaldehyde derivatives in photocatalysis and environmental remediation (T. Arai, Masumi Horiguchi, M. Yanagida, T. Gunji, H. Sugihara, K. Sayama, 2008).
Desymmetrization of Meso-Diols : A derivative of phenyl acetaldehyde was used as a chiral auxiliary in the desymmetrization of meso-1,3- and meso-1,4-diols, indicating its role in stereochemical control in organic synthesis (H. Fujioka, T. Fujita, Naoyuki Kotoku, Yusuke Ohba, Yasushi Nagatomi, A. Hiramatsu, Y. Kita, 2004).
Mecanismo De Acción
Target of Action
It’s worth noting that bromophenyl compounds have been associated with antimicrobial activity
Mode of Action
Bromophenyl compounds have been associated with antimicrobial activity . The specific interactions between this compound and its targets, as well as the resulting changes, are subjects for future research.
Biochemical Pathways
Bromophenyl compounds have been associated with antimicrobial activity , suggesting they may interact with biochemical pathways related to microbial growth and proliferation
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy
Result of Action
Bromophenyl compounds have been associated with antimicrobial activity , suggesting they may exert effects at the molecular and cellular level that inhibit microbial growth and proliferation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-oxoacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVCBQQMGRYOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2840755.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2840757.png)
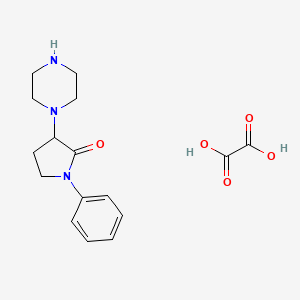
![2,2-Dimethyl-5-{[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene}-1,3-dioxane-4,6-dione](/img/structure/B2840761.png)
![N-(furan-2-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2840762.png)

![4-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-2-methylpyridine](/img/structure/B2840767.png)
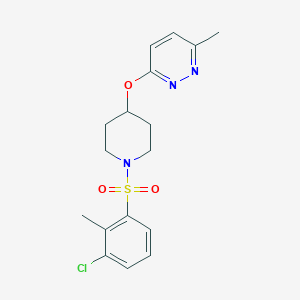
![2,2,2-trichloro-1-(4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-pyrrol-2-yl)-1-ethanone](/img/structure/B2840769.png)
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]acetamide](/img/structure/B2840770.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2840771.png)
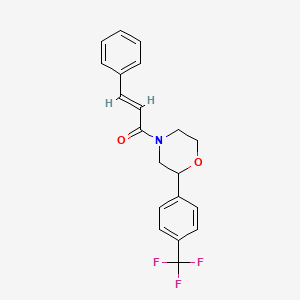
![4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2840774.png)
